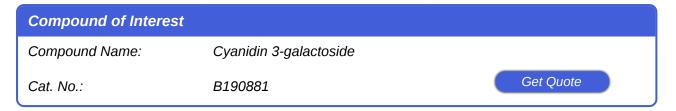


# A Comprehensive Technical Guide to Cyanidin 3-Galactoside: Properties, Bioactivity, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Cyanidin 3-galactoside (C3G), also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many fruits and vegetables.[1][2][3] Abundantly found in sources like chokeberries (Aronia melanocarpa), apples, and various berries, C3G is distinguished by its potent antioxidant and anti-inflammatory properties.[2][4] Its potential therapeutic applications have garnered significant interest in the scientific community, particularly in the fields of nutrition and drug development. This document provides an in-depth overview of the core physical and chemical characteristics of cyanidin 3-galactoside, explores its mechanism of action in key signaling pathways, and details essential experimental protocols for its analysis.

# **Physical and Chemical Characteristics**

**Cyanidin 3-galactoside** is structurally composed of a cyanidin aglycone linked to a galactose sugar moiety at the C3 position. This glycosylation enhances its stability compared to the aglycone form. The compound is typically supplied as a chloride salt to improve handling and stability.

# **Core Properties**



A summary of the key quantitative and qualitative characteristics of **cyanidin 3-galactoside** is presented below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chromen-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride	
Synonyms	ldaein, Ideain, Cyanidin 3-O-β- D-galactopyranoside	
Molecular Formula	C21H21ClO11 (Chloride salt)	_
Molecular Weight	484.8 g/mol (Chloride salt)	_
Appearance	Dark red to purple powder	
Purity (Typical)	≥95% (HPLC)	_
Solubility	Highly water-soluble; Slightly soluble in methanol	
Storage Conditions	Store in darkness at low temperatures (< -5°C)	
UV-Vis λmax (pH < 3)	~520 nm	_
¹H NMR (CD₃OD, 600 MHz)	δ 8.82 (s,1H), 7.70 (s, 2H), 6.80 (d, J=1.2 Hz, 1H), 6.58 (d, J=1.8 Hz, 1H), 5.42 (d, J=7.8 Hz, 1H), 4.62(d, J=7.2 Hz, 1H), 	
<sup>13</sup> C NMR (CD₃OD, 150 MHz)	δ 170.4, 164.0, 159.2, 157.5, 155.8, 147.4, 145.6, 136.7, 128.3, 121.2, 118.3, 117.4, 113.3, 103.7, 103.3, 95.1, 78.8,	



### **Chemical Stability**

The stability of **cyanidin 3-galactoside** is critically influenced by environmental factors, primarily pH, temperature, and light.

- pH: Like other anthocyanins, C3G's structure and color are pH-dependent. At a low pH (≤3), it exists predominantly as the stable, red-colored flavylium cation. As the pH increases, it undergoes structural transformations to a colorless carbinol pseudobase (around pH 5) and a blue/purple quinoidal base (pH 5.5-6.0). At neutral or alkaline pH, it is significantly less stable and prone to degradation.
- Temperature: Elevated temperatures accelerate the degradation of C3G. It is particularly
  susceptible to heat in neutral solutions, where hydrolysis of the glycosidic bond and opening
  of the pyran ring can occur, leading to loss of color and bioactivity.
- Light: Exposure to light, especially UV radiation, can induce photodegradation. Therefore, storage in dark conditions is essential to maintain its integrity.

# **Biological Activity and Signaling Pathways**

**Cyanidin 3-galactoside** exhibits a range of biological effects, with its anti-inflammatory and antioxidant activities being the most extensively studied. These properties are largely attributed to its ability to modulate key cellular signaling pathways.

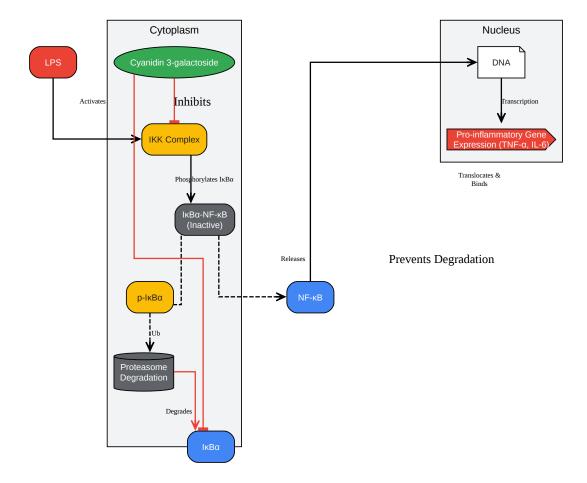
# Anti-Inflammatory Mechanism: Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory effects of C3G is its ability to inhibit the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway. NF- $\kappa$ B is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF- $\alpha$  and IL-6.

In an unstimulated cell, NF- $\kappa$ B is sequestered in the cytoplasm by an inhibitory protein,  $I\kappa$ B $\alpha$ . Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the  $I\kappa$ B kinase (IKK) complex. IKK then phosphorylates  $I\kappa$ B $\alpha$ , targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF- $\kappa$ B to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. **Cyanidin 3-galactoside** has



been shown to interfere with this cascade, primarily by inhibiting the degradation of  $I\kappa B\alpha$ , thereby preventing NF- $\kappa B$  nuclear translocation and subsequent inflammatory response.



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**Fig. 1:** Simplified schematic of NF-κB pathway inhibition by **Cyanidin 3-galactoside**.



# **Experimental Protocols**

Accurate quantification and analysis of **cyanidin 3-galactoside** are essential for research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for the separation, identification, and quantification of C3G in various matrices.

# Protocol: Quantification of Cyanidin 3-Galactoside by HPLC-UV/Vis

This protocol outlines a general method for analyzing C3G from a purified extract. Modifications to the mobile phase gradient and column may be necessary depending on the sample matrix and available equipment.

- 1. Objective: To quantify the concentration of **cyanidin 3-galactoside** in an extract powder using reverse-phase HPLC with UV/Vis detection.
- 2. Materials and Reagents:
- Cyanidin 3-galactoside chloride reference standard (>97% purity)
- Aronia extract powder or other C3G-containing sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (FA), analytical grade
- 0.45 μm syringe filters (e.g., PTFE or PVDF)
- 3. Equipment:
- HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Analytical balance



- Sonicator
- pH meter
- 4. Procedure:
- Mobile Phase Preparation:
  - Mobile Phase A: 5% Formic Acid in HPLC-grade water.
  - Mobile Phase B: 100% HPLC-grade acetonitrile.
  - Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
- Standard Preparation:
  - Accurately weigh approximately 5.0 mg of the C3G reference standard.
  - Dissolve in Mobile Phase A to make a 10.0 mL stock solution (concentration ~500 μg/mL).
     Protect from light.
  - Perform serial dilutions of the stock solution with Mobile Phase A to create a calibration curve with at least five concentration points (e.g., 10, 25, 50, 100, 200 μg/mL).
- Sample Preparation:
  - Accurately weigh approximately 50 mg of the extract powder.
  - Dissolve in 10.0 mL of Mobile Phase A.
  - Sonicate for 10 minutes to ensure complete dissolution.
  - $\circ~$  Filter the solution through a 0.45  $\mu m$  syringe filter into an HPLC vial.
- HPLC Conditions:
  - Column: C18, 4.6 x 250 mm, 5 μm
  - Column Temperature: 30°C



• Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

o Detection Wavelength: 520 nm

Gradient Program:

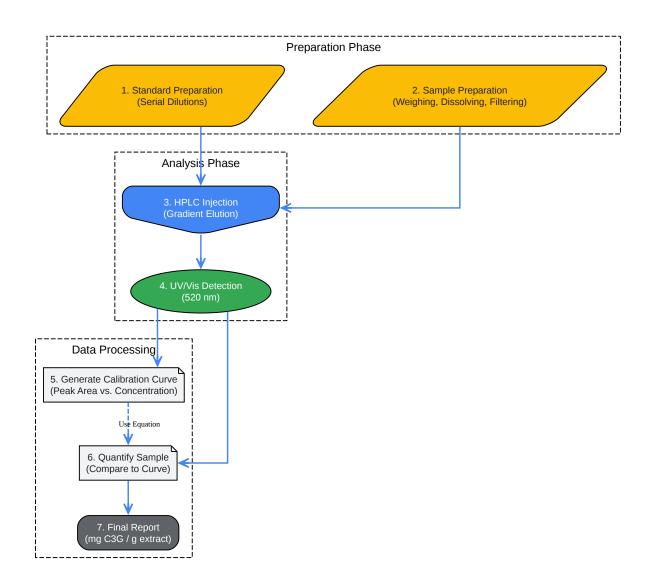
Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	70	30
25	70	30
30	95	5

| 35 | 95 | 5 |

### Data Analysis:

- Run the standard solutions to generate a calibration curve by plotting peak area against concentration. Determine the coefficient of determination (R<sup>2</sup>), which should be >0.995.
- Inject the sample solution.
- Identify the C3G peak in the sample chromatogram by comparing its retention time with that of the standard.
- Use the regression equation from the calibration curve to calculate the concentration of C3G in the sample solution.
- Calculate the final concentration in the original powder (e.g., in mg/g).





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Fig. 2: General experimental workflow for HPLC quantification of Cyanidin 3-galactoside.

# Conclusion



Cyanidin 3-galactoside is a well-characterized anthocyanin with significant potential stemming from its potent antioxidant and anti-inflammatory activities. A thorough understanding of its physical and chemical properties, particularly its sensitivity to pH and temperature, is crucial for its effective handling, formulation, and application in research and drug development. Its ability to modulate key inflammatory pathways, such as NF-kB, provides a strong basis for its therapeutic investigation. The standardized analytical methods outlined in this guide serve as a foundation for the accurate and reproducible study of this promising natural compound.

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